

fluorosulfate reaction rate improvement

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Compound Focus: Phenyl fluorosulfate

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Fundamentals & Optimization Strategies

The table below summarizes the core factors that influence fluorosulfate reaction rates and practical strategies for their improvement.

Factor	Challenge / Goal	Optimization Strategy	Key Experimental Findings
Strategic Electrophile Positioning	Slow reaction with a non-proximal lysine residue [1].	Design molecules to directly juxtapose the aryl-fluorosulfate warhead with a target lysine within a binding pocket [1].	Proper placement (e.g., targeting Lys297 in XIAP-BIR3) drastically increased reaction rates, making them comparable to cysteine-targeting acrylamides [1].
Reaction Environment & Catalysis	Achieving rapid amination under mild, aqueous, and industrially relevant conditions [2].	Use a specialized Palladium Oxidative Addition Complex (OAC) with the BippyPhos ligand in aqueous micellar conditions [2].	This OAC enables efficient C–N coupling in water at low catalyst loadings, replacing PFAS-related leaving groups like triflates [2].
Chemical Activation	Converting inert tyrosine-fluorosulfate (fSY) to sulfate (sY) under	Employ hydroxamic acid (HA) reagents (e.g., benzohydroxamic acid) to	HA reagents trigger an unusual Lossen rearrangement , achieving quantitative conversion of

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	physiological conditions [3].	activate the fluorosulfate group [3].	f sY to sY in peptides within 30 minutes at neutral pH [3].

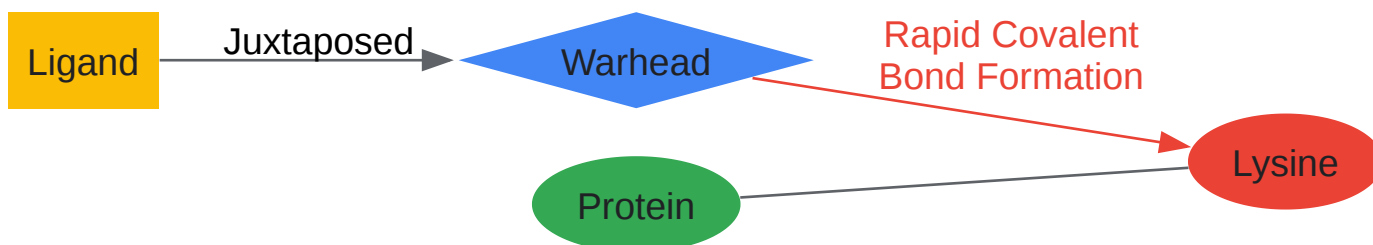
Detailed Experimental Protocols

Protocol 1: Enhancing Covalent Protein Inhibition

This protocol is based on the design of aryl-fluorosulfate-based pan-Inhibitors of Apoptosis (IAPs) [1].

- **Objective:** To rapidly and irreversibly inhibit the BIR3 domain of XIAP by covalently targeting a specific lysine residue.
- **Design & Synthesis:**
 - **Molecular Docking:** Identify a lysine residue (e.g., Lys297 in XIAP-BIR3) located directly within the target protein's binding pocket.
 - **Ligand Design:** Synthesize a tetrapeptide ligand (e.g., Ala-Val-Pro-Ile derivative) where the P4 position is a **1-amino indane bearing a 4-fluorosulfate** group. This positions the electrophile adjacent to the target lysine.
 - **Solid-Phase Peptide Synthesis (SPPS):** Synthesize the ligand using a BAL resin, followed by cleavage and purification to obtain the final inhibitor (e.g., compounds **2** and **3** in the study).
- **Validation:**
 - **In Vitro Assay:** Confirm covalent adduct formation using techniques like LC-MS/MS after incubating the inhibitor with the target protein.
 - **Cellular Assay:** Demonstrate sustained target engagement and inhibition in a relevant cell line, confirming cell permeability and stability.

The following diagram illustrates the strategic design principle of positioning the fluorosulfate warhead for an accelerated reaction.



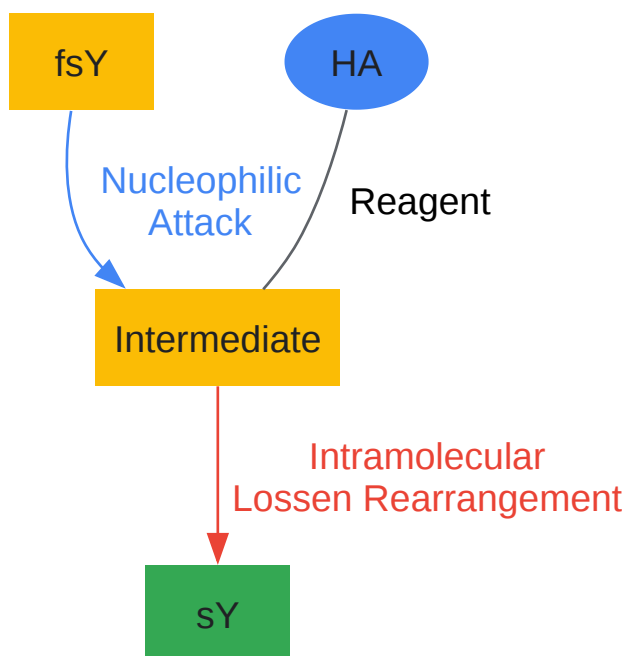
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Protocol 2: Controlled Sulfation of Peptides/Proteins

This protocol uses fluorosulfate as a latent sulfate for light-controlled biological activity [3].

- **Objective:** To spatiotemporally control the bioactivity of a sulfopeptide by activating a dormant fluorosulfate (f sY) to a sulfate (sY).
- **Materials:**
 - **Peptide/Protein:** Synthesized to contain L-fluorosulfatyrosine (f sY) at desired positions via SPPS or non-canonical amino acid mutagenesis.
 - **Decaging Reagent:** A hydroxamic acid, such as heteroaromatic HA **7** or a photocaged version like **20** (2-nitrobenzyl-caged HA).
- **Procedure:**
 - Prepare a solution of the f sY-containing peptide (e.g., 100 μ M) in a neutral aqueous buffer (e.g., PBS, pH 7.4).
 - Add the hydroxamic acid reagent **7** (e.g., 1-5 mM final concentration).
 - Incubate at 37°C for **30-60 minutes**.
 - Monitor the conversion from f sY to sY using LC-MS, observing a mass decrease of 1.996 Da.
- **Light-Controlled Activation:**
 - Use the photocaged reagent **20** instead of **7**.
 - Irradiate the reaction mixture with **370 nm UV light** to uncage the active hydroxamic acid and initiate the decaging reaction.

The mechanism of this activation involves a unique Lossen rearrangement, as shown below.



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Frequently Asked Questions

- **Q1: Why is my fluorosulfate reaction proceeding very slowly or not at all?**
 - **A:** The most common cause is suboptimal positioning of the fluorosulfate group relative to its target nucleophile (e.g., lysine). Re-evaluate your molecular design using docking studies to ensure close proximity. Additionally, the inherent stability of the fluorosulfate group makes it inert to many mild conditions; it requires specific activation strategies like proper juxtaposition or hydroxamic acid reagents [1] [3].
- **Q2: Can I use fluorosulfates for rapid coupling reactions in complex synthesis?**
 - **A:** Yes. Recent advances show that specialized catalysts can enable rapid reactions. For example, a tailored Pd Oxidative Addition Complex (OAC) can facilitate efficient amination of aryl fluorosulfates in water, making them viable substitutes for regulated leaving groups like triflates [2].
- **Q3: How stable are fluorosulfates in aqueous and biological media?**
 - **A:** Fluorosulfates are remarkably stable under physiological conditions. Studies show negligible hydrolysis (<5%) in neutral aqueous buffer over 24 hours, and they remain largely intact in cell lysate and serum, which is key for their use in biological settings [3].

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